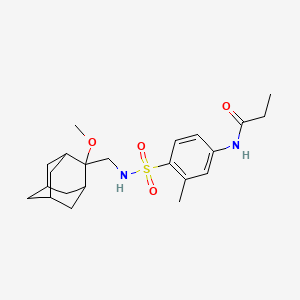![molecular formula C22H20F2N4O3 B2379177 N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide CAS No. 1251544-42-9](/img/structure/B2379177.png)
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H20F2N4O3 and its molecular weight is 426.424. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide has shown significant potential in antibacterial applications. Studies have synthesized various derivatives with a focus on enhancing their antibacterial potency. These derivatives, characterized by fluorine atoms and substituted amino groups, demonstrated excellent in vitro and in vivo antibacterial efficacy. One notable derivative, identified as Compound 33 (BMY 43748), was highlighted as a promising candidate for therapeutic agents due to its enhanced antibacterial activity (Bouzard et al., 1992; Chu et al., 1986)(Bouzard et al., 1992)(Chu et al., 1986).
Synthesis of Derivatives for Antimicrobial Activities
Research has also focused on synthesizing novel derivatives of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide to explore their antimicrobial activities. A 2022 study synthesized new compounds to evaluate their efficacy against various bacterial and fungal strains. These compounds demonstrated considerable antibacterial and antifungal activity, comparable to reference drugs (Adem et al., 2022)(Adem et al., 2022).
Exploration in Sigma-1 Receptor Modulation
The chemical structure of N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide is also being explored in different contexts, such as sigma-1 receptor modulation. A study in 2020 synthesized a fluorinated derivative of Sigma-1 receptor modulator E1R, indicating the potential of these compounds in receptor modulation studies (Kuznecovs et al., 2020)(Kuznecovs et al., 2020).
Antibacterial Synthesis and Activity of Naphthyridine Derivatives
Further, the synthesis of various naphthyridine derivatives, including those related to N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide, has been investigated for their antibacterial properties. Studies have shown these compounds exhibit good biological activity against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis (Saleh & Ayoub, 2014; Kumar et al., 2010)(Saleh & Ayoub, 2014)(Kumar et al., 2010).
Pharmacological Characterization
The compound has also been characterized pharmacologically in relation to κ-opioid receptors. A study identified a derivative of this compound as a high-affinity antagonist selective for κ-opioid receptors, demonstrating its relevance in the field of pharmacology and potentially for treating disorders like depression and addiction (Grimwood et al., 2011)(Grimwood et al., 2011).
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c1-13-4-6-15-20(30)16(22(31)27-8-2-3-9-27)11-28(21(15)25-13)12-19(29)26-18-7-5-14(23)10-17(18)24/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOWUWVPKNPPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)F)F)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[7-methyl-4-oxo-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-1(4H)-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2379097.png)





![5-chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole](/img/structure/B2379109.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2379112.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)amino]acetamide](/img/structure/B2379114.png)

